molecular formula C12H12BrN3 B15064449 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B15064449
M. Wt: 278.15 g/mol
InChI Key: TXNHEKSROUEGDM-UHFFFAOYSA-N
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Description

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a tert-butyl group, and a nitrile group attached to a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Bromine Atom: Bromination of the pyrrolo[2,3-b]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would yield a biaryl compound.

Scientific Research Applications

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate

Uniqueness

5-Bromo-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of the nitrile group, which can impart distinct reactivity and properties compared to similar compounds. The combination of the bromine atom, tert-butyl group, and nitrile group in the pyrrolo[2,3-b]pyridine core makes it a versatile building block for various applications.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-bromo-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H12BrN3/c1-12(2,3)16-7-8(5-14)10-4-9(13)6-15-11(10)16/h4,6-7H,1-3H3

InChI Key

TXNHEKSROUEGDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C2=C1N=CC(=C2)Br)C#N

Origin of Product

United States

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